N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
CAS No.:
Cat. No.: VC9453142
Molecular Formula: C16H17F2NO3
Molecular Weight: 309.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17F2NO3 |
|---|---|
| Molecular Weight | 309.31 g/mol |
| IUPAC Name | N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
| Standard InChI | InChI=1S/C16H17F2NO3/c1-14(2)15(3)6-7-16(14,22-13(15)21)12(20)19-9-4-5-10(17)11(18)8-9/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
| Standard InChI Key | XEUMLZTUWZTMIW-UHFFFAOYSA-N |
| SMILES | CC1(C2(CCC1(OC2=O)C(=O)NC3=CC(=C(C=C3)F)F)C)C |
| Canonical SMILES | CC1(C2(CCC1(OC2=O)C(=O)NC3=CC(=C(C=C3)F)F)C)C |
Introduction
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound characterized by its bicyclic structure, incorporating a difluorophenyl substituent and a carboxamide functional group. This compound belongs to the class of oxabicycloalkanes, which have garnered significant attention in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities .
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| logP | 3.2289 |
| logD | 2.6615 |
| logSw | -3.4944 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 44.732 |
These properties indicate the compound's lipophilicity and potential for forming hydrogen bonds, which are crucial for its interaction with biological systems .
Synthesis
The synthesis of N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, often starting from commercially available precursors. The process may include reactions such as condensation, cyclization, and functional group transformations to achieve the desired bicyclic structure with the difluorophenyl and carboxamide functionalities.
Biological Activity and Applications
Research suggests that this compound may exhibit significant biological activity due to its unique structural features. The bicyclo[2.2.1]heptane framework provides a rigid structure that can stabilize various functional groups, potentially enhancing interactions with enzymes and receptors. Preliminary studies indicate potential applications in treating diseases related to metabolic pathways, although further investigation is needed to elucidate specific mechanisms of action.
Similar Compounds and Comparison
Several compounds share structural similarities with N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, differing primarily in their substituents and functional groups. These include:
| Compound Name | Structure Similarity Index |
|---|---|
| 4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarboxamide | 0.73 |
| 4,7,7-trimethyl-N-(4-methylpiperazin-1-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | 0.67 |
| 4-(trifluoromethyl)phenyl derivative | 0.61 |
These compounds offer insights into how structural variations can influence biological activity and potential applications.
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